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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propanoic acid

Cat. No.: B108000 Get Quote

Introduction
3-(Pyridin-2-yl)propanoic acid is a heterocyclic compound of significant interest in

pharmaceutical and materials science research. As a derivative of pyridine, it serves as a

versatile building block, or ligand, in the synthesis of more complex molecules, including active

pharmaceutical ingredients (APIs) and coordination polymers. Its chemical structure, featuring

both a carboxylic acid group and a pyridine ring, imparts specific physicochemical properties

that are crucial for its application and reactivity.

This document provides a comprehensive guide to the analytical methods required for the

unambiguous characterization of 3-(Pyridin-2-yl)propanoic acid. The protocols outlined

herein are designed to ensure structural confirmation, purity assessment, and a thorough

understanding of its material properties. The methodologies are grounded in fundamental

analytical principles to provide a self-validating framework for researchers.

Physicochemical Properties Summary
A foundational understanding of the material's basic properties is essential before commencing

detailed analytical work.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b108000?utm_src=pdf-interest
https://www.benchchem.com/product/b108000?utm_src=pdf-body
https://www.benchchem.com/product/b108000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name 3-pyridin-2-ylpropanoic acid PubChem[1]

Molecular Formula C₈H₉NO₂ PubChem[1]

Molecular Weight 151.16 g/mol PubChem[1]

CAS Number 15197-75-8 PubChem[1]

Appearance Typically a solid N/A

Melting Point
156-160 °C (for the related 3-

isomer)
Sigma-Aldrich[2]

Note: Experimental properties like melting point can vary. The value provided is for a structural

isomer and should be confirmed experimentally for the 2-isomer.

Structural Elucidation and Confirmation
The primary identification of 3-(Pyridin-2-yl)propanoic acid relies on spectroscopic

techniques that probe the molecular structure at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic

molecule in solution. Both ¹H and ¹³C NMR are required for full characterization.

Expertise & Causality: ¹H NMR provides information on the number of different types of

protons, their electronic environments, and their proximity to other protons. ¹³C NMR

complements this by identifying the number and types of carbon atoms. The combination

confirms the carbon skeleton and the substitution pattern on the pyridine ring.

Caption: Chemical structure of 3-(Pyridin-2-yl)propanoic acid with key atoms labeled.

Protocol 1: NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will solubilize the carboxylic acid

and prevent the exchange of the acidic proton.
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Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard proton spectrum.

Expected Signals:

Pyridine Protons (4H): Expect four signals in the aromatic region (~7.0-8.5 ppm). The

proton adjacent to the nitrogen (on C2) will be the most downfield. The substitution at

position 6 will influence the splitting patterns, which will likely be complex (doublets,

triplets, or multiplets).

Propanoic Acid Protons (4H): Two methylene groups (-CH₂-CH₂-) will appear as two

triplets in the aliphatic region (~2.5-3.5 ppm). The -CH₂- group adjacent to the pyridine

ring (Cα) will be downfield of the -CH₂- group adjacent to the carboxyl group (Cβ).

Carboxylic Acid Proton (1H): A broad singlet at a very downfield chemical shift (>10

ppm), especially in DMSO-d₆.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Expected Signals:

Carboxyl Carbon: One signal around 170-180 ppm.

Pyridine Carbons: Five distinct signals in the aromatic region (~120-160 ppm). The

carbon attached to the propanoic acid chain (C6) will be significantly shielded or

deshielded depending on substitution effects.

Aliphatic Carbons: Two signals in the aliphatic region (~25-40 ppm).

Trustworthiness: The combination of chemical shifts, integration values (for ¹H), and splitting

patterns provides a unique fingerprint of the molecule. Correlating the ¹H and ¹³C spectra

through 2D NMR techniques like HSQC can provide further definitive proof of the structure.
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Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of the compound. High-resolution mass

spectrometry (HRMS) can confirm the elemental composition.

Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for

this molecule, as it can be easily protonated at the pyridine nitrogen (positive mode) or

deprotonated at the carboxylic acid (negative mode). The resulting mass-to-charge ratio (m/z)

provides the molecular weight.

Protocol 2: MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable

solvent like methanol or acetonitrile/water.

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or

Orbitrap for HRMS).

Data Acquisition:

Infuse the sample directly or via an LC system.

Acquire spectra in both positive and negative ion modes.

Expected Results:

Positive Mode: Expect a prominent ion at m/z 152.0706, corresponding to the

protonated molecule [M+H]⁺.

Negative Mode: Expect a prominent ion at m/z 150.0561, corresponding to the

deprotonated molecule [M-H]⁻.[3]

Fragmentation: Collision-induced dissociation (CID) or MS/MS experiments can reveal

characteristic fragments, such as the loss of the carboxyl group (-45 Da) or cleavage of

the propanoic chain.[4]
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- COOH
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Caption: A simplified potential fragmentation pathway for 3-(Pyridin-2-yl)propanoic acid in

positive ion mode MS.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expertise & Causality: The vibrational frequencies of chemical bonds are specific to the type of

bond and the atoms involved. This allows for the identification of the carboxylic acid (O-H and

C=O stretches) and the aromatic pyridine ring.

Protocol 3: IR Analysis

Sample Preparation: The sample can be analyzed neat using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

Expected Characteristic Bands:

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2900 cm⁻¹: Aliphatic C-H stretching.

Data for the related 3-isomer shows a solid-phase spectrum with these characteristic regions.

[5]

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and related

substances. A reverse-phase method is most suitable for this analyte.

Expertise & Causality: Reverse-phase HPLC separates compounds based on their

hydrophobicity. 3-(Pyridin-2-yl)propanoic acid, with its polar functional groups and nonpolar

aromatic ring, is well-retained on a nonpolar stationary phase (like C18) and can be eluted with

a mixture of a polar aqueous solvent and a less polar organic solvent. The acidic nature of the

analyte necessitates a buffered mobile phase at a low pH to ensure a single, sharp peak shape

by suppressing the ionization of the carboxylic acid.

Sample Preparation HPLC System Data Analysis

Weigh Sample Dissolve in Mobile Phase Filter (0.45 µm) Autosampler/Injector C18 Column UV Detector (e.g., 260 nm) Generate Chromatogram Integrate Peaks Calculate % Purity

Click to download full resolution via product page

Caption: Standard workflow for purity analysis of 3-(Pyridin-2-yl)propanoic acid by RP-HPLC.

Protocol 4: RP-HPLC Purity Analysis

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.

Elution: Isocratic or gradient. A starting point could be 70:30 (A:B).

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: ~260 nm (based on the pyridine chromophore; should be optimized

by running a UV scan).

Injection Volume: 10 µL.

Sample Preparation:

Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase.

Dilute to a working concentration of ~0.1 mg/mL.

Analysis:

Inject the sample and record the chromatogram.

Calculate the area percent of the main peak to determine purity.

This method should be validated according to ICH guidelines for parameters like

specificity, linearity, accuracy, and precision.[6][7]

Trustworthiness: A well-developed HPLC method will separate the main compound from any

process-related impurities or degradation products. The use of a low pH buffer like TFA is

critical for achieving sharp, symmetrical peaks for acidic analytes.

Thermal Properties Analysis
Thermal analysis provides insights into the material's melting behavior, polymorphism, and

thermal stability.

Expertise & Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or

out of a sample as it is heated, allowing for the precise determination of the melting point and
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other thermal events. Thermogravimetric Analysis (TGA) measures the change in mass as a

function of temperature, indicating when the compound begins to decompose.

Protocol 5: Thermal Analysis

Instrumentation: A DSC and a TGA instrument.

Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum

pan.

DSC Analysis:

Heat the sample from ambient temperature to a temperature well above the expected

melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen

atmosphere.

The onset of the endothermic peak corresponds to the melting point.

TGA Analysis:

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a

controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

The resulting curve will show the temperature at which weight loss (decomposition)

begins.

Conclusion
The analytical characterization of 3-(Pyridin-2-yl)propanoic acid requires a multi-technique

approach. The combination of NMR, MS, and IR spectroscopy provides definitive structural

confirmation. RP-HPLC is the preferred method for assessing purity and identifying potential

impurities. Finally, thermal analysis techniques like DSC and TGA are crucial for understanding

the material's physical properties and stability. Following these detailed protocols will ensure a

comprehensive and reliable characterization of this important chemical entity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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